REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[NH:4][C:3]=1[C:14]([O:16]CCOC)=O.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1.[C:28]1(C)C(C)=CC=CC=1>>[CH3:28][N:4]1[S:5](=[O:12])(=[O:13])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:2]([OH:1])=[C:3]1[C:14]([NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)=[O:16]
|
Name
|
2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OCCOC
|
Name
|
|
Quantity
|
9.26 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
a reflux, variable take-off distillation head
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
the xylene distilled at the rate of approximately 100 ml
|
Type
|
TEMPERATURE
|
Details
|
/hour, while maintaining the pot volume
|
Type
|
ADDITION
|
Details
|
almost constant by the addition of fresh xylene
|
Type
|
CUSTOM
|
Details
|
had been relatively constant at 134° C.
|
Type
|
CUSTOM
|
Details
|
rose to 142° C.
|
Type
|
TEMPERATURE
|
Details
|
reflux rate
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
the precipitated solids recovered by filtration, with hexane for transfer
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |